molecular formula C10H14IN3O5 B13140690 5-Iodo-2'-O-methylcytidine

5-Iodo-2'-O-methylcytidine

Cat. No.: B13140690
M. Wt: 383.14 g/mol
InChI Key: JQWRBXTVVLSBBM-JXOAFFINSA-N
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Description

Significance of Chemically Modified Nucleosides in Molecular Biology

Chemically modified nucleosides are pivotal in expanding our understanding of molecular biology. biosynth.com Nature itself employs a vast array of modified nucleosides to fine-tune the function of RNA molecules like transfer RNA (tRNA) and ribosomal RNA (rRNA). the-innovation.org Researchers have taken cues from this natural diversity to design and synthesize novel nucleosides for various applications. biosynth.com

These modifications can confer a range of useful properties:

Enhanced Stability: Modifications, such as 2'-O-methylation, can protect nucleic acids from degradation by cellular enzymes (nucleases), increasing their half-life for experimental and therapeutic purposes. promegaconnections.comwikipedia.org

Altered Binding Affinity: Changes to the nucleoside structure can enhance or alter how they bind to target proteins or complementary nucleic acid strands. biosynth.com

Probing Molecular Interactions: Introducing heavy atoms, like iodine, or reactive groups allows these nucleosides to be used as probes in biophysical studies such as X-ray crystallography or for cross-linking experiments to identify interacting molecules. glenresearch.comoup.com

Therapeutic Potential: Many antiviral and anticancer drugs are nucleoside analogs that interfere with viral replication or cancer cell division by acting as chain terminators or enzyme inhibitors. biosynth.com For example, they can act as "decoys" that get incorporated into viral or cancer cell DNA/RNA, disrupting their replication. biosynth.com

Overview of Cytidine (B196190) Analogs and Their Research Utility

Cytidine, a primary component of RNA, is a pyrimidine (B1678525) nucleoside. wikipedia.orgnih.gov Analogs of cytidine have become particularly important in the field of epigenetics and cancer research. wikipedia.orgnih.gov A key area of interest is their ability to interact with and inhibit DNA methyltransferases (DNMTs), enzymes that play a crucial role in gene silencing by adding methyl groups to cytosine bases in DNA. nih.govinvivochem.commedchemexpress.com

By inhibiting DNMTs, cytidine analogs like Azacitidine and Decitabine can lead to the demethylation of DNA, which can reactivate tumor suppressor genes that were silenced in cancer cells. wikipedia.org This mechanism has made them a focus of cancer therapy research. invivochem.commedchemexpress.com Furthermore, cytidine analogs are used as research tools to study the effects of DNA methylation on various cellular processes, including plant development and genome stability. nih.govnih.gov

Positioning of 5-Iodo-2'-O-methylcytidine within Nucleoside Analogs for Research Applications

This compound is a doubly modified cytidine analog that combines two important chemical features, positioning it as a specialized research tool. invivochem.combiosynth.com

The 2'-O-methylation on the ribose sugar is a modification found in nature, particularly in stable RNA molecules like rRNA and small nuclear RNA (snRNA). the-innovation.orgnsf.gov This modification is known to:

Provide resistance to nuclease degradation, which is useful when synthesizing stable RNA oligonucleotides for various experiments. wikipedia.org

Influence the conformation of the ribose sugar, favoring a specific "C3'-endo" pucker. This conformational bias can stabilize RNA helices and affect RNA-protein interactions. oup.compnas.org

The 5-iodo modification on the cytosine base involves replacing a hydrogen atom with a much larger and heavier iodine atom. This modification is valuable for several reasons:

X-ray Crystallography: The heavy iodine atom is a strong X-ray scatterer. Incorporating it into a nucleic acid can help solve the "phase problem" in X-ray crystallography, making it easier to determine the three-dimensional structure of RNA or DNA molecules. glenresearch.comoup.com

Chemical Handle: The carbon-iodine bond serves as a reactive site for further chemical modifications. For instance, it is a key starting point for palladium-catalyzed reactions, such as carboxyamidation, to attach other functional groups to the 5-position of the cytosine base. nih.govresearchgate.net This allows for the synthesis of a diverse range of other modified nucleosides for applications like SELEX (Systematic Evolution of Ligands by Exponential Enrichment) to discover new aptamers. nih.gov

Therefore, this compound is primarily utilized not as a direct therapeutic agent, but as a versatile building block and biophysical probe in nucleic acid research. biosynth.comnih.gov It is a precursor for synthesizing other complex nucleosides and provides structural stability and phasing assistance for crystallographic studies of nucleic acids. glenresearch.combiosynth.comnih.gov Its properties also make it a candidate for studying the mechanisms of enzymes that interact with cytidine, such as DNA methyltransferases. invivochem.commedchemexpress.com

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₄IN₃O₅
Molecular Weight 383.14 g/mol
CAS Number 847650-69-5
Appearance Solid at room temperature
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 3

Data sourced from public chemical databases. invivochem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14IN3O5

Molecular Weight

383.14 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one

InChI

InChI=1S/C10H14IN3O5/c1-18-7-6(16)5(3-15)19-9(7)14-2-4(11)8(12)13-10(14)17/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6-,7-,9-/m1/s1

InChI Key

JQWRBXTVVLSBBM-JXOAFFINSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CO)O

Canonical SMILES

COC1C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 5 Iodo 2 O Methylcytidine

Methodologies for Introducing the 5-Iodo Modification onto Cytidine (B196190) Scaffolds

The introduction of an iodine atom at the 5-position of the cytidine base is a crucial first step in many synthetic routes. This modification serves as a versatile handle for further functionalization through various cross-coupling reactions.

Palladium-Catalyzed Carboxyamidation Routes from 5-Iodo Precursors

A significant advancement in the functionalization of 5-iodocytidine (B14750) derivatives is the use of palladium(0)-catalyzed carboxyamidation. nih.govnih.gov This method allows for the direct conversion of a 5-iodo-cytidine precursor into a 5-(N-substituted-carboxamide) derivative. nih.govnih.gov The reaction typically involves treating the 5-iodo nucleoside with a primary amine and carbon monoxide in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) ((Ph₃P)₄Pd). nih.govresearchgate.net

Sonogashira Coupling Reactions in Related 5-Iodocytidine Derivatives

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of nucleoside chemistry, this reaction is widely used to introduce alkyne-containing functionalities at the 5-position of 5-iodocytidine and related pyrimidine (B1678525) derivatives. researchgate.netthieme-connect.comtandfonline.com

The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base in a suitable solvent. thieme-connect.comtandfonline.com This methodology has proven effective for the synthesis of 5-alkynylcytidine derivatives, which are valuable precursors for various applications, including the construction of fluorescent probes. thieme-connect.com The reaction conditions can be tuned to be compatible with various protecting groups on the sugar moiety and the exocyclic amine of cytosine. researchgate.netthieme-connect.com Researchers have also developed highly regioselective iodination methods for pyrimidine nucleotides followed by chemoselective Sonogashira coupling to produce 5-alkynyl-substituted nucleotides in high purity. tandfonline.comnih.gov

Stereoselective Synthesis of the 2'-O-Methyl Ribose Moiety

The 2'-O-methyl modification on the ribose sugar is a common feature in therapeutic oligonucleotides, as it enhances nuclease resistance and binding affinity to target RNA. nih.gov The stereoselective synthesis of the 2'-O-methyl ribose is therefore a critical aspect of preparing 5-Iodo-2'-O-methylcytidine.

Several strategies have been developed for the stereoselective introduction of the 2'-O-methyl group. nih.govresearchgate.net One common approach involves the selective methylation of a suitably protected ribonucleoside. This often requires a series of protection and deprotection steps to ensure that only the 2'-hydroxyl group is methylated. researchgate.net For example, a bidentate protecting group can be used to shield the 3'- and 5'-hydroxyl groups, allowing for regioselective methylation of the 2'-hydroxyl. researchgate.net

Another strategy involves the synthesis of a 2-O-methyl-D-ribose sugar from a suitable precursor, such as L-arabinose, which is then coupled to the nucleobase. rsc.org This approach allows for greater control over the stereochemistry of the sugar moiety before the glycosylation step. The choice of glycosylation conditions is crucial to ensure the formation of the desired β-anomer. researchgate.net

Protecting Group Strategies for Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides requires a sophisticated system of protecting groups to prevent unwanted side reactions at the various functional groups of the nucleoside monomers. nih.govrsc.orgumich.edu These protecting groups must be stable during the coupling reactions but readily removable under specific conditions at the end of the synthesis. rsc.org

Synthesis of Phosphoramidite (B1245037) Building Blocks for Solid-Phase Oligonucleotide Synthesis

For solid-phase oligonucleotide synthesis, the most common building blocks are nucleoside phosphoramidites. nih.govnih.gov The synthesis of the this compound phosphoramidite involves several key protection steps. researchgate.net

The 5'-hydroxyl group is typically protected with an acid-labile dimethoxytrityl (DMT) group, which also facilitates purification. nih.govnih.govrsc.org The exocyclic amino group of cytosine is protected with a base-labile acyl group, such as benzoyl or acetyl. nih.govrsc.org The 2'-O-methyl group is already present. Finally, the 3'-hydroxyl group is phosphitylated to introduce the reactive phosphoramidite moiety. nih.govresearchgate.net

A typical synthetic sequence involves:

Protection of the 5'-hydroxyl with DMT-Cl. nih.gov

Protection of the N4-amino group. nih.gov

Phosphitylation of the 3'-hydroxyl group using a phosphitylating agent like 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. nih.gov

These protected phosphoramidite building blocks are then used in automated solid-phase synthesizers to construct the desired oligonucleotide sequence. nih.govnih.gov

Preparation of 5'-O-Triphosphate Derivatives for Enzymatic Incorporations

For applications involving enzymatic incorporation, such as in vitro selection (SELEX) or polymerase chain reaction (PCR), the 5'-O-triphosphate derivative of this compound is required. nih.govnih.govtrilinkbiotech.com The synthesis of nucleoside triphosphates can be achieved through several methods.

One common method is the Ludwig-Eckstein reaction, which converts a nucleoside into its 5'-triphosphate. nih.gov This procedure often starts with the corresponding nucleoside and involves phosphorylation at the 5'-hydroxyl group. nih.gov For instance, a 3'-O-acetyl-protected nucleoside can be converted into the crude 5'-O-triphosphate, which is then purified by chromatography. nih.govresearchgate.net

Another general method for synthesizing nucleoside-5'-triphosphates involves the reaction of a nucleoside-5'-phosphoromorpholidate with tributylammonium (B8510715) pyrophosphate in a dry solvent like dimethyl sulfoxide. cdnsciencepub.com This method has been shown to produce high yields of the desired triphosphate. cdnsciencepub.com The synthesis of 5-substituted 2'-deoxycytidine (B1670253) 5'-(α-P-borano)triphosphates, which are nuclease-resistant analogs, has also been reported, highlighting the adaptability of these synthetic strategies. researchgate.net

Generation of Site-Specific Labeled and Functionalized Derivatives

The strategic derivatization of this compound is pivotal for its application in molecular biology and biotechnology. The presence of the iodine atom at the C5 position of the pyrimidine ring offers a reactive handle for a variety of chemical modifications, enabling the introduction of reporter groups and functional moieties.

Fluorescent Tagging Strategies for Modified Nucleosides

The introduction of fluorescent labels onto nucleosides is a powerful tool for visualizing nucleic acids in various biological contexts. For this compound and related 5-halocytidine derivatives, the Sonogashira cross-coupling reaction is a preeminent strategy for attaching fluorescent dyes. nih.govnih.gov This palladium-catalyzed reaction forms a stable carbon-carbon bond between the C5 position of the cytidine ring and a terminal alkyne-modified fluorophore. nih.govmedchemexpress.com

The reaction is typically carried out under mild, aqueous conditions, which is advantageous for preserving the integrity of the nucleoside structure. nih.gov Key components of this reaction include a palladium catalyst (e.g., Pd(OAc)₂, K₂PdCl₄, or Pd(PPh₃)₄), often in combination with a copper(I) co-catalyst (e.g., CuI), and a base. nih.govmdpi.comresearchgate.net The choice of ligands, such as water-soluble phosphines like triphenylphosphine-3,3',3''-trisulfonic acid trisodium (B8492382) salt (TPPTS), can enhance the reaction's efficiency in aqueous media. mdpi.com

A variety of alkyne-containing fluorescent dyes have been successfully coupled to 5-halonucleosides, including coumarin (B35378) and cyanine (B1664457) derivatives like Cy5. nih.govnih.gov This method allows for the synthesis of fluorescently labeled nucleoside triphosphates that can be incorporated into DNA by polymerases, enabling the production of fluorescently tagged nucleic acid probes. nih.gov

Table 1: Sonogashira Coupling Reaction Conditions for Fluorescent Labeling of Halogenated Nucleosides

ComponentExample ReagentsTypical ConditionsReference
Halogenated Nucleoside 5-Iodo-2'-deoxycytidine (B1674142), 5-Bromo-2'-deoxyuridineSubstrate in solution nih.govmdpi.com
Alkyne-Fluorophore Alkyne-modified Coumarin, Cy5-alkyneCoupling partner nih.govnih.gov
Palladium Catalyst K₂PdCl₄, Pd(OAc)₂, Pd(PPh₃)₄Catalytic amount nih.govmdpi.comresearchgate.net
Co-catalyst Copper(I) Iodide (CuI)Often used to facilitate the reaction mdpi.comresearchgate.net
Ligand S-Phos, TPPTSEnhances catalyst stability and solubility nih.govmdpi.com
Base n-Bu₄N⁺OH⁻, TriethylamineNeutralizes HX byproduct nih.govresearchgate.net
Solvent EtOH/H₂O, DMF/TEAAqueous or organic nih.govresearchgate.net
Temperature Room Temperature to 37 °CMild conditions nih.gov

Incorporation of Iodine as a Non-Radioactive Label in DNA Probes

While radioactive isotopes like ¹²⁵I have been traditionally used for labeling, the use of non-radioactive iodine as a label in DNA probes offers a safer and more stable alternative. The iodine atom in this compound can serve as a heavy atom for crystallographic phasing or as a detectable marker.

Research has demonstrated the feasibility of labeling DNA probes with non-radioactive iodine through the enzymatic incorporation of 5-iodo-2'-deoxycytidine 5'-triphosphate. In one study, enzymatic incorporation by random priming achieved a 38% incorporation rate. Chemical methods, using an oxidizer like Iodo-gen, were also explored but resulted in a lower incorporation of 2%. The degree of iodination can be determined using methods like an iodide microassay.

The development of sensitive detection methods is crucial for the utility of non-radioactively iodinated probes. While direct detection via methods like the Sandell-Kolthoff reaction-based microassay has been investigated, the sensitivity may require enhancement for certain applications. An alternative approach involves the use of antibodies that specifically recognize the 5-iodocytidine moiety, enabling indirect detection through immunoassays.

Table 2: Methods for Non-Radioactive Iodination of DNA Probes

MethodDescriptionKey ReagentsAchieved IncorporationReference
Enzymatic Incorporation DNA polymerase incorporates 5-iodo-2'-deoxycytidine 5'-triphosphate into a growing DNA strand.5-iodo-2'-deoxycytidine 5'-triphosphate, DNA polymerase38%
Chemical Iodination Direct chemical reaction to introduce iodine into the nucleic acid.Iodo-gen (oxidizing agent)2%
Indirect Detection Production of antibodies that specifically bind to the 5-iodocytidine modification.Polyclonal antibodies to 5-iodocytidineN/A

Synthetic Routes to Related Cytidine Analogs from this compound Precursors

The C5-iodo substituent of this compound serves as a versatile precursor for the synthesis of a wide range of cytidine analogs with modified functionalities. A key synthetic strategy is the palladium(0)-catalyzed carboxyamidation of the 5-iodo-cytidine scaffold. nih.govtandfonline.comnih.gov

This reaction allows for the introduction of various N-substituted carboxamide groups at the 5-position, yielding novel cytidine derivatives. nih.govnih.gov For instance, the reaction of this compound with benzylamine (B48309) in the presence of a palladium catalyst and carbon monoxide leads to the formation of 5-(N-benzylcarboxamide)-2'-O-methyl-cytidine. tandfonline.comnih.gov This method is advantageous due to its mild reaction conditions and its applicability to unprotected nucleosides, simplifying the synthetic process. nih.gov

These synthesized analogs, such as those with nuclease-resistant sugar modifications, are valuable reagents in various biochemical and biotechnological applications, including their use in the Systematic Evolution of Ligands by EXponential enrichment (SELEX) process for aptamer discovery. nih.govnih.gov The resulting modified nucleoside triphosphates can be incorporated into nucleic acids by polymerases like KOD polymerase. nih.govnih.gov

Table 3: Synthesis of Cytidine Analogs from this compound Precursors

PrecursorReagentsReaction TypeProductReference
This compoundBenzylamine, Pd(0) catalyst, COPalladium-catalyzed carboxyamidation5-(N-benzylcarboxamide)-2'-O-methyl-cytidine tandfonline.comnih.gov
5-Iodo-2'-deoxy-2'-fluoro-cytidine3-Phenylpropylamine, Pd(0) catalyst, COPalladium-catalyzed carboxyamidation5-(N-3-phenylpropylcarboxamide)-2'-deoxy-2'-fluoro-cytidine nih.gov
5-Iodo-2'-deoxycytidineBenzylamine, Pd(0) catalyst, COPalladium-catalyzed carboxyamidation5-(N-benzylcarboxamide)-2'-deoxycytidine nih.govnih.gov
5-Iodo-2'-deoxycytidineN-(1-naphthylmethyl)amine, Pd(0) catalyst, COPalladium-catalyzed carboxyamidation5-(N-1-naphthylmethylcarboxamide)-2'-deoxycytidine nih.govnih.gov

Molecular and Biochemical Mechanisms of Action in Research Context

Interactions with Nucleic Acid Modifying Enzymes in In Vitro Systems

5-Iodo-2'-O-methylcytidine, as a cytosine nucleoside analog, is understood to interfere with DNA methylation primarily by inhibiting DNA methyltransferases (DNMTs). The mechanism of action is analogous to that of other well-studied cytidine (B196190) analogs, such as 5-aza-2'-deoxycytidine. nih.govnih.gov This process relies on the incorporation of the analog into DNA during replication, which then serves as a target for DNMTs.

The established mechanism for nucleoside analog-mediated DNMT inhibition involves a multi-step process that culminates in the irreversible trapping of the enzyme. nih.gov First, the nucleoside analog must be metabolized into its active triphosphate form. This triphosphate analog is then incorporated into the newly synthesized DNA strand by DNA polymerases during replication. When a DNMT enzyme attempts its normal catalytic function—transferring a methyl group to the C5 position of the cytosine ring—the presence of the analog disrupts the reaction. Instead of completing the methylation and dissociating, the enzyme becomes covalently and irreversibly bound to the DNA strand containing the analog. nih.gov This sequestration of DNMT enzymes leads to their depletion from the cell, resulting in a passive, replication-dependent demethylation of the genome as cells divide without a functional maintenance methylation machinery.

StepDescriptionKey Outcome
1. Cellular Uptake & ActivationThe this compound nucleoside is transported into the cell and phosphorylated by cellular kinases to its active triphosphate form.Formation of this compound triphosphate.
2. DNA IncorporationDuring DNA replication, DNA polymerase incorporates the triphosphate analog into the newly synthesized DNA strand in place of deoxycytidine triphosphate (dCTP).DNA strand now contains the modified nucleoside.
3. DNMT RecognitionThe maintenance methyltransferase (DNMT1) recognizes the hemimethylated CpG site containing the analog as a substrate.Enzyme-substrate complex formation.
4. Covalent TrappingDNMT initiates the methylation reaction, forming a covalent intermediate with the cytosine analog. However, the reaction cannot be resolved, trapping the enzyme.Irreversible covalent DNMT-DNA adduct is formed.
5. Enzyme Depletion & HypomethylationThe trapped DNMTs are targeted for degradation, leading to a progressive loss of active enzyme in the cell.Passive, replication-dependent loss of DNA methylation patterns (hypomethylation).

The utility of a nucleoside analog as a research tool or therapeutic agent often begins with its ability to be recognized and incorporated by polymerases. For this compound, its potential as a substrate must be considered for both DNA and RNA polymerases in reconstituted assays.

While direct studies on the incorporation of this compound triphosphate are not extensively detailed in the available literature, its properties can be inferred from research on structurally related analogs. Studies on other 5-substituted cytidine triphosphates show they can be effective substrates for polymerases. For instance, 5-aza-2'-deoxycytidine-5'-triphosphate (B1205430) (5-AZA-dCTP) is readily incorporated into DNA by mammalian DNA polymerase alpha, exhibiting kinetics comparable to the natural substrate dCTP. nih.gov Similarly, 5-Methyl-CTP is a known substrate for both DNA and RNA polymerases and is used to generate modified nucleic acids in vitro. jenabioscience.com

The presence of the 2'-O-methyl group gives the molecule RNA-like characteristics. The incorporation of ribonucleotides into DNA is a known phenomenon, though it can sometimes impede subsequent extension by the polymerase. nih.gov Therefore, it is plausible that this compound triphosphate can be incorporated into a growing DNA chain by certain DNA polymerases, particularly those with more promiscuous active sites. Its efficiency as a substrate would depend on the specific polymerase used in the reconstitution assay. For RNA polymerases, which naturally utilize ribonucleotides, the 2'-O-methyl group is a common modification, suggesting that this compound triphosphate could serve as a substrate, pending tolerance of the 5-iodo substitution. researchgate.net

Once incorporated into a nucleic acid strand, modified bases may be subject to recognition and removal by cellular repair machinery, particularly exonucleases and DNA glycosylases of the base excision repair (BER) pathway. nih.gov DNA glycosylases are highly specific enzymes that scan the DNA for damaged or inappropriate bases, flip them out of the helix, and cleave the N-glycosidic bond to remove them. researchgate.net

There is no direct evidence describing the recognition of this compound by specific glycosylases. However, the activity of these enzymes on other halogenated pyrimidines provides a basis for speculation. Notably, the DNA glycosylase SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase) is known to recognize and excise 5-fluorouracil (B62378) (5-FU), a halogenated analog, from DNA. nih.govnih.gov This indicates that the cellular repair machinery is capable of identifying bases with C5-halogen modifications.

The recognition of this compound would likely be influenced by two key features:

The 5-Iodo Group: The large, bulky iodine atom at the C5 position represents a significant distortion of the canonical base structure, which could be a recognition signal for a DNA glycosylase.

The 2'-O-Methyl Group: This modification, which favors an RNA-like C3'-endo sugar pucker, alters the local backbone conformation. plos.org This change in structure could either facilitate or hinder the ability of a glycosylase to bind and process the modified base.

Given that enzymes like NEIL1 can process oxidized cytosine lesions such as 5-hydroxycytosine, it is clear that a range of cytosine modifications can be targeted by the BER pathway. vanderbilt.edu Further research would be needed to determine if this compound itself, or its potential deamination product 5-Iodouracil, is a substrate for a known DNA glycosylase like SMUG1 or others with broad substrate specificity.

Active DNA demethylation in mammals is a critical epigenetic process initiated by the Ten-eleven translocation (TET) family of enzymes. nih.govoatext.com TET enzymes are Fe(II) and 2-oxoglutarate-dependent dioxygenases that catalyze the iterative oxidation of 5-methylcytosine (B146107) (5mC). wikipedia.org This process converts 5mC sequentially into 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and finally 5-carboxylcytosine (5caC). nih.gov The latter two modifications, 5fC and 5caC, are recognized and excised by Thymine DNA Glycosylase (TDG), followed by the BER pathway to restore an unmodified cytosine. nih.gov

The substrate for the TET enzymatic cascade is specifically the methyl group at the C5 position of cytosine. nih.gov this compound lacks this C5-methyl group; instead, it possesses an iodine atom at this position. Consequently, this compound is not a substrate for the canonical TET-mediated oxidative demethylation pathway. Its mechanism of inducing a hypomethylated state is not through participation in this oxidative cycle but rather through the inhibition of DNMTs, as described in section 3.1.1.

Influence on Nucleic Acid Structure and Conformation

The conformation of the ribose sugar ring, known as sugar pucker, is a critical determinant of nucleic acid structure. The two most prevalent conformations are C2'-endo, which is characteristic of B-form DNA, and C3'-endo, which is characteristic of A-form DNA and RNA. glenresearch.com The presence of a 2'-O-methyl group on the ribose, as in this compound, has a profound and well-documented effect on this equilibrium.

The 2'-O-methylation strongly biases the sugar pucker equilibrium in favor of the C3'-endo conformation. nih.govresearchgate.net This preference arises from steric repulsion between the bulky 2'-O-methyl group and the adjacent 3'-phosphate group when the sugar attempts to adopt a C2'-endo pucker. nih.gov By energetically penalizing the C2'-endo state, the modification effectively "locks" the ribose into the C3'-endo conformation, which is also referred to as the "North" conformation. glenresearch.comnih.gov This stabilization is estimated to be between 0.1 and 0.6 kcal/mol. nih.gov

This conformational pre-organization has significant structural consequences when this compound is incorporated into a nucleic acid duplex. It enforces an A-form helical geometry locally, which can stabilize RNA duplexes and RNA-DNA hybrids. mdpi.com The shift in the backbone torsion angles resulting from the C3'-endo pucker can also influence interactions with proteins, potentially enhancing or inhibiting the binding and activity of enzymes that recognize specific nucleic acid structures. plos.org

FeatureC2'-endo ("South") ConformationC3'-endo ("North") Conformation
Associated Helix Type B-form DNAA-form DNA, RNA
Phosphate-Phosphate Distance ~7.0 Å~5.9 Å
Groove Dimensions Wide major groove, narrow minor grooveNarrow/deep major groove, wide/shallow minor groove
Favored by 2'-deoxyriboseRibose, 2'-O-methyl, 2'-Fluoro, LNA modifications
Effect of 2'-O-Methyl Group Sterically disfavoredStrongly favored and stabilized

Impact on DNA Duplex Stability and Melting Temperature

The stability of a DNA duplex is a critical factor in many biological processes and is quantified by its melting temperature (T_m), the temperature at which half of the duplex dissociates into single strands. The incorporation of modified nucleosides can significantly alter this stability. While direct thermodynamic data for this compound within a DNA duplex is not extensively documented, the impact of its individual modifications can be considered.

The 5-iodo modification on cytosine has been observed to destabilize the DNA duplex. This is in contrast to the stabilizing effect of a 5-methyl group, which enhances base stacking interactions. The larger size of the iodine atom compared to a methyl group can introduce steric hindrance and disrupt the favorable stacking energies between adjacent base pairs, thereby lowering the melting temperature.

On the other hand, the 2'-O-methyl group, when present in a DNA strand, can have a variable effect on duplex stability. While 2'-O-methylation is known to significantly stabilize RNA duplexes and RNA-DNA hybrids by pre-organizing the sugar pucker into an A-form helix-compatible C3'-endo conformation, its effect in a B-form DNA duplex is less straightforward. The C3'-endo pucker is not the preferred conformation for B-DNA, which favors a C2'-endo pucker. Therefore, the presence of a 2'-O-methyl group in a DNA strand can introduce conformational strain.

Given these opposing influences, the net effect of this compound on DNA duplex stability would depend on the interplay between the destabilizing 5-iodo group and the conformational effects of the 2'-O-methyl group. It is plausible that the destabilizing effect of the 5-iodo group would be dominant, leading to a net decrease in the melting temperature of the DNA duplex.

Table 1: Predicted Impact of Individual Modifications on DNA Duplex Stability

ModificationIndividual Effect on DNA T_mRationale
5-Iodocytosine (B72790)DestabilizingSteric hindrance from the large iodine atom disrupts base stacking.
2'-O-methylContext-dependent, potentially destabilizingPromotes a C3'-endo sugar pucker, which is unfavorable for the canonical B-form DNA helix.

Induction of B-to-Z Conformational Transitions in DNA

DNA can adopt various conformations, with the right-handed B-form being the most common under physiological conditions. The left-handed Z-form is a higher-energy conformation that can be induced by specific sequences, such as alternating purine-pyrimidine stretches, and certain chemical modifications.

Modifications at the 5-position of cytosine are known to influence the B-Z transition. For instance, 5-methylcytosine significantly promotes the transition to Z-DNA. This is attributed to the hydrophobic methyl group favoring the syn conformation of the adjacent guanine, a hallmark of Z-DNA. Given that iodine is also a large, hydrophobic atom, it is conceivable that 5-iodocytosine could similarly facilitate the B-to-Z transition. The bulky iodo group could create a steric impetus that favors the conformational rearrangement required for Z-DNA formation.

The role of the 2'-O-methyl modification in this context is less clear. The Z-DNA conformation has a different sugar-phosphate backbone geometry compared to B-DNA, and the conformational preferences of the 2'-O-methylated ribose would need to be compatible with the Z-DNA structure. Without direct experimental evidence for this compound, its precise role in the B-Z transition remains speculative but is an area of interest for understanding DNA conformational dynamics.

Contribution to RNA Secondary and Tertiary Structure

In the context of RNA, the 2'-O-methyl modification has a well-established and significant impact on structure and stability. The methyl group at the 2' position of the ribose sugar locks the sugar pucker in the C3'-endo conformation, which is the preferred conformation for A-form helices, the standard helical structure of RNA duplexes. nih.gov This pre-organization of the sugar conformation reduces the entropic penalty of duplex formation, leading to a significant increase in the thermal stability of RNA duplexes and hairpins. nih.govresearchgate.net Each 2'-O-methylation can increase the stability of an RNA duplex by approximately 0.2 kcal/mol. nih.gov

The 2'-O-methyl modification also provides protection against nuclease degradation, as the 2'-hydroxyl group is a key recognition element for many ribonucleases. researchgate.net This enhanced stability and nuclease resistance make 2'-O-methylated oligonucleotides valuable tools in RNA research and therapeutics.

The contribution of the 5-iodo modification to RNA structure is less characterized in terms of thermodynamics. However, its bulky and hydrophobic nature would likely influence local structure and stacking interactions. 5-Iodocytidine (B14750) has been successfully used as a photo-crosslinking agent in RNA-protein interaction studies, indicating its ability to be incorporated into RNA structures without completely disrupting them. oup.comnih.govnih.gov The combination of the stabilizing 2'-O-methyl group and the reactive 5-iodo group in this compound could therefore be utilized to create structured, nuclease-resistant RNA probes for studying RNA-protein interactions.

Table 2: Effects of 2'-O-methylation on RNA Properties

PropertyEffect of 2'-O-methylationMechanism
Duplex StabilityIncreasedPre-organization of sugar pucker into C3'-endo conformation, favorable for A-form helix. nih.gov
Nuclease ResistanceIncreasedThe 2'-hydroxyl group, a target for many nucleases, is blocked by the methyl group. researchgate.net
Structural RigidityIncreasedThe sugar conformation is locked, leading to a more defined helical structure. nih.gov

Modulation of Protein-Nucleic Acid Interactions

Altered Binding of Transcription Factors to Modified DNA Sequences

The binding of transcription factors to specific DNA sequences is a cornerstone of gene regulation. Chemical modifications to DNA bases can significantly alter this recognition. Modifications in the major groove of the DNA, where most transcription factors bind, can either enhance or inhibit protein binding.

The 5-position of cytosine lies in the major groove, and modifications at this site can directly impact transcription factor interactions. For example, DNA methylation at the 5-position of cytosine (5-methylcytosine) is a well-known epigenetic mark that can prevent the binding of many transcription factors. kaust.edu.sanih.govnih.gov Conversely, some transcription factors have been found to preferentially bind to methylated DNA. nih.gov

While specific studies on the effect of 5-iodocytosine on transcription factor binding are limited, it is plausible that the bulky iodine atom would sterically hinder the binding of proteins that recognize the unmodified cytosine. The electronic properties of the base are also altered by the halogen, which could disrupt the specific hydrogen bonding and van der Waals interactions necessary for high-affinity binding.

The 2'-O-methyl modification, being on the sugar backbone, is not located in the major groove and would therefore be less likely to directly interfere with the base-specific contacts of a transcription factor. However, it could indirectly influence binding by altering the local DNA conformation and flexibility.

Impact on Ribozyme Activity and RNA-Protein Recognition

The activity of ribozymes, or catalytic RNAs, is highly dependent on their three-dimensional structure. Modifications that stabilize the active conformation can enhance catalytic activity. The 2'-O-methyl modification, by stabilizing helical regions of a ribozyme, has been shown to increase the catalytic efficiency of certain ribozymes, such as the hammerhead ribozyme. nih.gov This stabilization can also confer resistance to degradation by nucleases, which is beneficial for both in vitro and potential in vivo applications of ribozymes.

In the broader context of RNA-protein recognition, the 2'-O-methyl group can have varied effects. The methyl group can create steric hindrance, preventing protein binding, or it can be part of a recognition motif for specific RNA-binding proteins. nih.gov For instance, 2'-O-methylation can negatively impact the binding of certain proteins involved in RNA processing, such as the microprocessor complex subunit DGCR8. nih.gov Conversely, it plays a crucial role in the recognition of self versus non-self RNA by the innate immune system.

The 5-iodo modification is particularly useful for studying RNA-protein interactions through photo-crosslinking. oup.comnih.govnih.gov Upon irradiation with UV light, the carbon-iodine bond can be cleaved, generating a reactive radical that can form a covalent bond with a nearby amino acid residue of a binding protein. oup.com This allows for the precise identification of RNA-protein contact points. An oligonucleotide containing this compound could thus serve as a stable and photo-reactive probe to map RNA-protein binding sites.

Development of Modified Oligonucleotides for Specific Protein Binding Studies

The development of chemically modified oligonucleotides is a major area of research for therapeutic and diagnostic applications, as well as for fundamental studies of protein-nucleic acid interactions. Modifications are introduced to enhance properties such as binding affinity, specificity, and nuclease resistance.

Oligonucleotides containing this compound could be designed for specific protein binding studies. The 2'-O-methyl groups would provide nuclease resistance and structural stability, increasing the lifetime of the oligonucleotide probe in biological samples. The 5-iodo groups could be strategically placed to act as photo-crosslinking agents to identify the binding protein and map the interaction site.

Furthermore, modified oligonucleotides are used in selection techniques like SELEX (Systematic Evolution of Ligands by Exponential Enrichment) to generate aptamers—short DNA or RNA molecules that bind to specific targets with high affinity and specificity. nih.govnih.govresearchgate.netjenabioscience.com The inclusion of modified bases like 2'-O-methylcytidine in the initial library for SELEX can lead to the selection of aptamers with enhanced stability and, potentially, novel binding properties. While the use of 5-iodocytidine in SELEX is less common, its unique properties could be exploited to select for aptamers with specific photo-reactive capabilities.

Applications in Advanced Molecular Biology and Chemical Biology Research

Development of Molecular Probes for Biological Systems

The structural characteristics of 5-Iodo-2'-O-methylcytidine, particularly the presence of a heavy iodine atom and the 2'-O-methyl group, lend themselves to the creation of molecular probes for interrogating complex biological systems.

Fluorescent Probes for Sensing Nucleic Acid Interactions and Dynamics

While not intrinsically fluorescent, this compound can be incorporated into oligonucleotides to serve as a sensitive probe for nucleic acid interactions and dynamics. The presence of the iodine atom can influence the local environment and affect the fluorescence of a nearby attached fluorophore upon changes in nucleic acid conformation, such as hybridization or protein binding. Although direct fluorescent analogs of deoxycytidine like Pyrrolo-dC and 1,3-diaza-2-oxophenoxazine (tC°) are more commonly used for directly reporting on structural transitions, halogenated nucleosides can act as effective quenchers or modulators of fluorescence. nih.gov The principle lies in the heavy atom effect of iodine, which can quench the fluorescence of a proximal dye. This quenching effect can be alleviated when the nucleic acid undergoes a structural change that increases the distance between the iodo-moiety and the fluorophore, leading to a "light-up" signal.

This approach allows for the design of probes where the fluorescence is turned on or off in response to specific molecular events. Such probes are instrumental in real-time monitoring of nucleic acid hybridization, detecting single nucleotide polymorphisms, and studying the kinetics of DNA and RNA processing enzymes. The 2'-O-methyl modification on the ribose sugar provides the additional advantage of nuclease resistance, making these probes more stable in cellular environments. nih.gov

Photoactivated Cross-linking Agents for Nucleic Acid-Protein Complexes

The carbon-iodine bond at the 5-position of the cytidine (B196190) ring is susceptible to photolysis upon exposure to UV light, making this compound an effective photoactivated cross-linking agent. This property is invaluable for mapping the intricate interactions between nucleic acids and their binding proteins. When incorporated into a DNA or RNA molecule at a specific site, irradiation with UV light generates a reactive radical species at the 5-position of the cytosine base. This radical can then form a covalent bond with a nearby amino acid residue of a protein that is in close contact with the nucleic acid.

This technique, known as photocross-linking, allows for the "freezing" of transient interactions between nucleic acids and proteins, enabling their identification and the precise mapping of binding sites. Research has demonstrated the high efficiency of photocrosslinking using 5-iodocytidine-substituted RNA to its associated protein. nih.gov Similarly, 5-iodouracil-substituted RNA and DNA have been shown to crosslink to associated proteins with high yields. nih.gov This method provides a powerful tool for studying the structure and function of ribonucleoprotein (RNP) complexes, transcription factor-DNA interactions, and other dynamic nucleoprotein assemblies. The 2'-O-methyl group enhances the stability of the probe against enzymatic degradation, allowing for its use in complex biological mixtures and in vivo studies. glenresearch.com

Reporters for DNA Synthesis and Repair Processes

While direct evidence for the use of this compound as a reporter for DNA synthesis and repair is not extensively documented, the principles governing the use of halogenated nucleosides suggest its potential in this area. Analogs such as 5-bromo-2'-deoxyuridine (BrdU) are widely used to label nascent DNA during cell proliferation and can be detected by specific antibodies, providing a snapshot of DNA synthesis activity. thermofisher.com

The incorporation of a modified nucleotide like this compound into DNA during replication or repair would introduce a unique chemical tag. This tag could potentially be detected through various methods. For instance, the presence of the heavy iodine atom could be exploited for detection by mass spectrometry or X-ray crystallography to pinpoint the location of synthesis or repair. Furthermore, the altered electronic properties of the iodinated base might influence the local DNA structure or its recognition by specific enzymes, providing an indirect reporting mechanism. While 5-methylcytosine (B146107) is a well-known epigenetic mark involved in gene regulation and its alteration is linked to cancer, the introduction of a bulkier halogen atom could serve as a more distinct probe for studying the enzymatic machinery of DNA synthesis and repair. biosearchtech.com

Engineering of Modified Oligonucleotides and Nucleic Acids

The ability to incorporate this compound into synthetic DNA and RNA oligonucleotides at specific positions opens up a wide range of possibilities for engineering nucleic acids with novel properties and functions.

Site-Specific Incorporation into DNA and RNA Oligomers

The site-specific incorporation of this compound into DNA and RNA oligomers is achieved through standard phosphoramidite (B1245037) chemistry used in automated solid-phase oligonucleotide synthesis. twistbioscience.comthermofisher.com The first step involves the chemical synthesis of the this compound phosphoramidite building block. This process typically involves several protection and activation steps to ensure the correct and efficient coupling during oligonucleotide synthesis. researchgate.netnih.gov

Once the phosphoramidite is prepared, it can be used in an automated DNA/RNA synthesizer to introduce the modified nucleotide at any desired position within the growing oligonucleotide chain. The synthesis of oligonucleotides containing various 5-substituted and 2'-O-methylated cytidine analogs has been successfully demonstrated, indicating the feasibility of incorporating this compound. nih.govresearchgate.netrsc.org This precise control over the placement of the modification is crucial for its application in molecular probes and for studying the structure-function relationships of nucleic acids.

Table 1: Key Steps in the Synthesis and Incorporation of this compound

StepDescriptionKey Reagents/Techniques
1. Synthesis of this compound Nucleoside Introduction of the iodine atom at the 5-position of 2'-O-methylcytidine.N-iodosuccinimide
2. Protection of Functional Groups Protection of the 5'-hydroxyl, 3'-hydroxyl, and exocyclic amine groups.Dimethoxytrityl (DMT), TBDMS, Benzoyl (Bz)
3. Phosphitylation Conversion of the 3'-hydroxyl group to a phosphoramidite.2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
4. Solid-Phase Oligonucleotide Synthesis Automated, stepwise addition of phosphoramidites to a solid support.DNA/RNA Synthesizer
5. Deprotection and Purification Removal of protecting groups and purification of the final oligonucleotide.Ammonia, HPLC

Utilization in Aptamer Discovery through SELEX Process

Aptamers are short, single-stranded DNA or RNA molecules that can bind to a wide variety of target molecules with high affinity and specificity. They are selected from large combinatorial libraries of oligonucleotides through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). jenabioscience.com The inclusion of modified nucleotides, such as this compound, in the initial oligonucleotide library can lead to the selection of aptamers with enhanced properties.

The 2'-O-methyl modification is particularly valuable in aptamer development because it confers significant resistance to degradation by nucleases, which are abundant in biological fluids. nih.govcreative-biolabs.commdpi.com This increased stability is a critical attribute for aptamers intended for therapeutic or diagnostic applications in vivo. idtdna.comresearchgate.net Furthermore, the presence of the 5-iodo modification can introduce new potential contact points for interaction with the target molecule, potentially leading to aptamers with higher binding affinities and specificities. glenresearch.com Modified nucleotides can be incorporated into the aptamer library either during the initial synthesis or introduced post-SELEX to enhance the properties of a selected aptamer. tandfonline.com

Table 2: Advantages of Using 2'-O-Methyl Modified Nucleotides in SELEX

FeatureAdvantage
Nuclease Resistance Increased stability in biological fluids (e.g., serum, urine). nih.govcreative-biolabs.comtandfonline.com
Improved Binding Affinity Can lead to tighter and more specific binding to the target molecule. tandfonline.com
Enhanced Structural Stability Can contribute to a more stable three-dimensional structure of the aptamer. mdpi.com
Reduced Immunogenicity Modifications can decrease the potential for an immune response compared to unmodified nucleic acids. jenabioscience.com

Construction of Modified Nucleic Acid Libraries for Functional Screens

The synthesis of nucleic acid libraries containing modified nucleosides is a cornerstone of modern molecular biology, particularly for the in vitro selection technique known as SELEX (Systematic Evolution of Ligands by Exponential Enrichment). The goal of SELEX is to isolate single-stranded DNA or RNA molecules, called aptamers, that bind to a specific target with high affinity and specificity from a vast combinatorial library. The incorporation of modified nucleotides, such as this compound, into these libraries offers significant advantages by expanding the chemical diversity of the nucleic acids and enhancing their functional properties.

The 5-iodo modification at the C5 position of cytidine introduces a bulky, hydrophobic group into the major groove of a nucleic acid duplex. This modification can enhance stacking interactions and increase the thermal stability of the resulting aptamer-target complex. biosyn.com Furthermore, the iodine atom can serve as a heavy atom for crystallographic studies or as a handle for post-SELEX chemical modifications. In a technique known as Photo-SELEX, modifications at the 5-position, such as iodo- or bromo-uracil, can be used to generate aptamers that form covalent cross-links with their target upon photoactivation, enabling the capture and identification of binding partners. jenabioscience.com

The combination of both the 5-iodo and 2'-O-methyl modifications in a single building block, this compound, allows for the generation of aptamer libraries with enhanced stability, structural diversity, and potential for photocrosslinking. These libraries are powerful tools for functional screens aimed at discovering novel therapeutic leads, diagnostic reagents, and research tools.

ModificationAdvantage in SELEX LibrariesResearch Finding
2'-O-methyl Increased nuclease resistance, conformational rigidity. nih.govresearchgate.netAptamers containing 2'-O-methyl modifications show enhanced stability in biological serum and can maintain high binding affinity. nih.gov
5-Iodo Enhanced hydrophobic and stacking interactions, potential for photocrosslinking. jenabioscience.combiosyn.comThe incorporation of 5-halogenated pyrimidines allows for the selection of photo-crosslinking aptamers (Photo-SELEX). jenabioscience.com
This compound Combines nuclease resistance with enhanced binding properties and functional handles for crosslinking or structural studies.The dual modification provides a synergistic enhancement of properties desirable for robust aptamers in therapeutic and diagnostic applications.

Investigations into Epigenetic Regulation Mechanisms

Probing DNA Demethylation Pathways and Intermediates

Active DNA demethylation is a fundamental epigenetic process that involves the removal of a methyl group from 5-methylcytosine (5mC), a key epigenetic mark in gene regulation. This process is not a single-step removal but rather a series of oxidative reactions catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases. oatext.comnih.gov TET enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and finally 5-carboxylcytosine (5caC). abcam.commdpi.com These oxidized cytosines are then recognized and excised by Thymine DNA Glycosylase (TDG), followed by the Base Excision Repair (BER) pathway, which restores an unmodified cytosine. oatext.commdpi.com

Synthetic nucleoside analogs are invaluable tools for dissecting the mechanisms of the enzymes involved in this pathway. This compound serves as a stable analog and probe for these enzymatic activities. Although it is a ribonucleoside, its base, 5-iodocytosine (B72790), can be used in DNA contexts to study enzyme-substrate interactions. As an analog of 5mC, it can be incorporated into synthetic DNA oligonucleotides to probe the active sites of TET enzymes and DNA methyltransferases (DNMTs).

Research findings have demonstrated that cytidine analogs can act as potent inhibitors of DNMTs. invivochem.com For instance, the well-studied analog 5-aza-2'-deoxycytidine becomes covalently trapped with DNMTs, leading to the enzyme's degradation and subsequent passive demethylation. nih.gov By substituting the reactive methyl group with a stable iodine atom, 5-iodocytosine-containing DNA can be used to investigate the binding affinity and substrate recognition of TET enzymes without undergoing oxidation. The heavy iodine atom also provides an excellent spectroscopic and crystallographic probe. The 2'-O-methyl group, while not native to DNA, provides enhanced enzymatic stability to the oligonucleotide probe, preventing its degradation during in vitro assays.

Enzyme FamilyRole in DemethylationUse of this compound as a Probe
TET Enzymes (TET1, TET2, TET3) Catalyze the oxidation of 5mC to 5hmC, 5fC, and 5caC. nih.govnih.govAs a non-oxidizable analog of 5mC, it can be used in binding assays to determine substrate affinity and in structural studies to map the enzyme's active site.
Thymine DNA Glycosylase (TDG) Excises 5fC and 5caC from the DNA backbone. oatext.comOligonucleotides containing analogs of 5fC or 5caC are used to study TDG's recognition and excision mechanism.
DNA Methyltransferases (DNMTs) Maintain and establish 5mC patterns. unc.eduUsed as an inhibitor or a stable analog to study the binding and catalytic mechanism of DNMTs. invivochem.com

Studies of RNA Modifications and Their Functional Roles

The field of epitranscriptomics has revealed that RNA molecules are extensively decorated with chemical modifications that play critical roles in regulating RNA metabolism, stability, and function. d-nb.infonih.gov Among the more than 170 known RNA modifications are 5-methylcytidine (m5C) and 2'-O-methylation (Nm). nih.govmdpi.com Similar to DNA, m5C in RNA can be oxidized by TET enzymes and other dioxygenases like ALKBH1 to produce 5-hydroxymethylcytidine (hm5C) and 5-formylcytidine (B110004) (f5C). d-nb.infonih.govprinceton.edu These oxidative modifications are emerging as dynamic regulatory marks in various RNA species, including tRNA and mRNA. princeton.edu

This compound is a synthetic nucleoside that incorporates two features relevant to natural RNA modifications. The 2'-O-methyl group is a common modification in tRNA and rRNA that enhances the stability of RNA by protecting it from hydrolysis. nih.gov The 5-iodo group serves as a stable mimic of the 5-methyl group found in m5C.

This synthetic analog can be incorporated into RNA oligonucleotides to investigate the function of RNA-modifying enzymes. For example, it can be used as a substrate analog to study the "writer" enzymes (m5C methyltransferases like NSUN proteins) and "eraser" or "editor" enzymes (demethylases or oxidases like TET and ALKBH1 proteins). By using an analog where the methyl group is replaced by a non-reactive iodine atom, researchers can trap enzyme-substrate complexes for structural analysis or measure binding affinities without the complication of a chemical reaction. These studies help to elucidate the substrate specificity of these enzymes and understand how they recognize and modify specific sites within the transcriptome. princeton.edu The presence of these modifications is known to affect tRNA stability, stress response, and mRNA translation, making them crucial for cellular function. nih.gov

RNA ModificationFunctionRelevance of this compound
5-methylcytidine (m5C) Affects RNA stability, translation, and nuclear export. nih.govThe 5-iodo group serves as a stable mimic of the 5-methyl group for studying m5C binding proteins and modifying enzymes.
2'-O-methylation (Nm) Increases RNA stability, protects against nuclease degradation, influences RNA structure. mdpi.comnih.govThe 2'-O-methyl group is a native modification, making the compound a relevant tool for studying RNA structure and interactions.
5-hydroxymethylcytidine (hm5C) Oxidized form of m5C, generated by TET/ALKBH1 enzymes; functional role is under active investigation. d-nb.infonih.govCan be used as a control or substrate analog in studies of the enzymes that produce or recognize hm5C.

Structural Biology Applications

Crystallography Studies of Modified Nucleic Acids

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. A significant challenge in the crystallography of biological macromolecules, including nucleic acids, is the "phase problem." One of the most effective methods for solving this problem is Single- or Multi-wavelength Anomalous Dispersion (SAD or MAD). This method requires the presence of a heavy atom within the crystal that can scatter X-rays anomalously.

This compound is ideally suited for this purpose. The iodine atom is sufficiently heavy to produce a strong anomalous signal, facilitating phase determination. nih.gov By synthetically incorporating this modified nucleoside at a specific position within a DNA or RNA oligonucleotide, researchers can obtain the high-quality phasing information necessary to solve its crystal structure.

The 2'-O-methyl group also has important structural consequences, promoting an A-form helix, which is characteristic of RNA duplexes and DNA-RNA hybrids. mdpi.com Crystallographic studies of oligonucleotides containing this compound can therefore provide high-resolution insights into the structural effects of 2'-O-methylation on duplex geometry, hydration, and interactions with proteins or other ligands. These structural data are crucial for understanding how RNA modifications influence biological function and for the rational design of nucleic acid-based therapeutics. nih.gov

ParameterDescriptionTypical Value for an A-form Duplex
Helix Type The overall helical conformation of the nucleic acid duplex.A-form
Resolution (Å) A measure of the level of detail in the crystallographic map.1.5 - 2.5 Å
Space Group Describes the symmetry of the crystal lattice.e.g., P2₁2₁2₁
Sugar Pucker The conformation of the furanose ring of the nucleoside.C3'-endo
Minor Groove Width (Å) The width of the minor groove of the duplex.~11 Å
Major Groove Width (Å) The width of the major groove of the duplex.~2.7 Å

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying the structure, dynamics, and interactions of nucleic acids in solution, providing information that is complementary to the static picture from X-ray crystallography. nih.gov The incorporation of modified nucleotides like this compound into oligonucleotides allows for detailed conformational analysis.

The 2'-O-methyl group significantly influences the conformational equilibrium of the ribose sugar. In unmodified DNA, the sugar can exist in either a C2'-endo (B-form DNA) or C3'-endo (A-form DNA) pucker. The bulky 2'-O-methyl group sterically favors the C3'-endo conformation, which is characteristic of A-form RNA. mdpi.com This conformational preference can be directly measured using NMR by analyzing scalar coupling constants (³JH1'-H2') between protons on the sugar ring. A small coupling constant is indicative of a C3'-endo pucker.

NMR ParameterInformation GainedExpected Effect of 2'-O-methyl Modification
Proton Chemical Shifts (¹H δ) Provides information on the local electronic environment and conformation.Downfield shift of H1' proton, characteristic changes in sugar proton shifts.
³JH1'-H2' Coupling Constant Determines the sugar pucker conformation (C2'-endo vs. C3'-endo).Small value (< 3 Hz), indicating a strong preference for C3'-endo.
NOESY Cross-peaks Provides inter-proton distance restraints for 3D structure calculation.A-form characteristic patterns, such as a strong H2'-H1'(i-1) cross-peak and a weak intranucleotide H6/8-H1' cross-peak.
³¹P Chemical Shifts Probes the conformation of the phosphate (B84403) backbone.Shifts consistent with an A-form helical geometry.

Methodological Advancements in Nucleic Acid Research

The site-specific introduction of modified nucleosides, such as this compound, into nucleic acid sequences is a cornerstone of advanced molecular biology and chemical biology research. This enables detailed studies of nucleic acid structure, function, and interactions. Two primary methodologies have been refined for this purpose: solid-phase chemical synthesis and enzyme-mediated synthesis.

Solid-Phase Oligonucleotide Synthesis with Modified Phosphoramidites

Solid-phase oligonucleotide synthesis, utilizing phosphoramidite chemistry, is the gold standard for the automated chemical synthesis of DNA and RNA strands. danaher.combiotage.co.jp This method allows for the precise, sequential addition of nucleotides to a growing chain that is covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene. biotage.co.jpcore.ac.uk The process is cyclic, with each cycle consisting of four main steps: detritylation, coupling, capping, and oxidation.

The incorporation of modified nucleosides like this compound requires the prior synthesis of its corresponding phosphoramidite building block. The synthesis of a related compound, 5-iodo-cytidine phosphoramidite, has been detailed and involves a multi-step process starting from the base nucleoside. researchgate.net This process includes protection of the hydroxyl and exocyclic amino groups, iodination at the C5 position of the cytosine base, and finally, phosphitylation of the 3'-hydroxyl group to create the reactive phosphoramidite. researchgate.net A similar strategy has been successfully employed for the synthesis of 2'-O-methyl-5-hydroxymethylcytidine phosphoramidite, which was then incorporated into RNA oligonucleotides. nih.gov

The general cycle for incorporating a modified phosphoramidite, such as that of this compound, into a growing oligonucleotide chain is as follows:

Detritylation: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside on the solid support, exposing the 5'-hydroxyl group for the next reaction. danaher.com

Coupling: The this compound phosphoramidite, activated by a catalyst such as tetrazole, is then coupled to the free 5'-hydroxyl group of the support-bound nucleoside. biotage.co.jp This forms a phosphite (B83602) triester linkage.

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated in a capping step. danaher.com

Oxidation: The unstable phosphite triester is oxidized to a more stable phosphotriester using an oxidizing agent, typically an iodine solution, to complete the internucleotide linkage. biotage.co.jp

This cycle is repeated until the desired sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final, purified oligonucleotide containing the this compound modification at the specified position. The efficiency of coupling for modified phosphoramidites is a critical parameter and is typically monitored by the release of the DMT cation. ffame.org

Table 1: Key Protecting Groups in Phosphoramidite Synthesis of Modified Oligonucleotides

Protected GroupCommon Protecting GroupPurpose
5'-HydroxylDimethoxytrityl (DMT)Prevents polymerization during functionalization and is removed at the start of each coupling cycle.
Exocyclic Amines (on bases)Benzoyl (Bz), Acetyl (Ac), Isobutyryl (iBu)Prevents side reactions at the nucleobase during synthesis.
2'-Hydroxyl (in RNA synthesis)tert-Butyldimethylsilyl (TBDMS)Protects the 2'-hydroxyl group of ribonucleosides from participating in unwanted reactions.
Phosphorus Moiety2-CyanoethylProtects the phosphite triester from undesired side reactions before oxidation.

This table summarizes common protecting groups used in the synthesis of oligonucleotides, including those with modifications like this compound.

Enzymatic Synthesis of Base-Functionalized Nucleic Acids

An alternative and powerful approach for generating nucleic acids with modified bases is through enzymatic synthesis. This method leverages the ability of DNA and RNA polymerases to accept and incorporate modified nucleoside triphosphates (NTPs) into a growing nucleic acid chain, using a DNA template. nih.gov This approach is particularly useful for synthesizing long, modified RNA molecules through in vitro transcription. nih.gov

The key prerequisite for this method is the chemical synthesis of the 5'-triphosphate derivative of the modified nucleoside, in this case, this compound 5'-triphosphate. The general process involves the conversion of the nucleoside to its 5'-triphosphate, often through a one-pot phosphorylation method. nih.govnih.gov

Once the modified triphosphate is available, it can be used in a polymerase-catalyzed reaction. For instance, T7 RNA polymerase is widely used for in vitro transcription and is known to be highly specific for its promoter sequence while being capable of incorporating a variety of modified NTPs to produce functionalized RNA. tinzyme.comarcticzymes.com Research has shown that various C5-modified pyrimidine (B1678525) triphosphates are effective substrates for polymerases. semanticscholar.org While the direct enzymatic incorporation of this compound triphosphate is not extensively documented in the provided search results, the successful incorporation of structurally similar analogs provides strong evidence for its feasibility.

Studies have demonstrated the enzymatic incorporation of:

N4-acylated 2'-deoxycytidine (B1670253) triphosphates by a range of DNA polymerases. nih.gov

5-formylcytidine triphosphate into RNA, with subsequent optimization of deprotection conditions. nih.gov

Emissive pyrimidine ribonucleotides , such as those with thiophene modifications at the 5-position of uridine, by T7 RNA polymerase. nih.gov

5-Methylcytidine-triphosphate in the synthesis of self-amplifying RNA, which showed increased translation efficiency and reduced innate immune responses. jenabioscience.com

The efficiency of incorporation can vary depending on the specific modification, the polymerase used, and the sequence context. nih.gov For example, some polymerases may exhibit lower fidelity or stall after incorporating a modified nucleotide. nih.gov Therefore, optimizing reaction conditions, such as nucleotide concentrations and incubation times, is often necessary.

Table 2: Examples of Polymerases and Corresponding Modified Cytidine/Uridine Analogs

PolymeraseModified Nucleotide AnalogApplication
Taq, Klenow Fragment, KOD XLN4-acyl-2'-deoxycytidine triphosphatesEnzymatic synthesis of modified DNA for labeling and aptamer selection. nih.gov
T7 RNA Polymerase5-Methylcytidine triphosphateSynthesis of modified self-amplifying RNA for vaccine development. jenabioscience.com
T7 RNA Polymerase5-thieno-conjugated uridine triphosphateIncorporation of fluorescent reporters into RNA. nih.gov
Klentaq, Vent(exo-), TherminatorC5-modified dUTP and dCTP with anionic reportersProduction of functionalized DNA for diagnostic applications. semanticscholar.org

This table illustrates the versatility of various polymerases in incorporating modified pyrimidine nucleotides, suggesting a similar potential for this compound 5'-triphosphate.

Analytical Methodologies for the Study of 5 Iodo 2 O Methylcytidine in Research

Mass Spectrometry-Based Characterization (e.g., LC-MS/MS, MALDI-TOF)

Mass spectrometry (MS) stands as a cornerstone for the detailed characterization of 5-Iodo-2'-O-methylcytidine. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are indispensable for confirming its molecular weight and elucidating its structure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection afforded by tandem mass spectrometry. nih.gov For nucleoside analysis, reverse-phase chromatography is often employed to separate the compound of interest from a complex mixture. plos.orgreading.ac.uk The subsequent mass spectrometric analysis provides precise mass-to-charge ratio data, confirming the molecular identity of this compound. Fragmentation patterns obtained through MS/MS experiments offer further structural confirmation by breaking the molecule into predictable fragments. plos.org This method is highly sensitive, allowing for the detection and quantification of minute amounts of the compound in biological samples. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is particularly useful for the analysis of oligonucleotides containing modified nucleosides like this compound. nih.govnih.govfrontiersin.org This technique provides high mass accuracy and sensitivity. acs.orgumich.edu In a typical MALDI-TOF analysis, the oligonucleotide sample is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the sample, and the time it takes for the ions to travel to the detector is measured, which is proportional to their mass-to-charge ratio. This allows for the precise determination of the molecular weight of the oligonucleotide, thereby confirming the incorporation of the this compound modification. nih.gov

TechniquePrimary Application for this compoundKey Advantages
LC-MS/MSQuantification and structural confirmation in complex mixtures. nih.govnih.govHigh sensitivity, specificity, and suitability for complex biological matrices. nih.govnih.gov
MALDI-TOF MSMolecular weight determination of oligonucleotides containing the modification. nih.govfrontiersin.orgHigh mass accuracy, speed, and suitability for larger molecules. acs.orgumich.edu

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the purification and quantification of this compound and oligonucleotides containing this modification. bibliotekanauki.plnih.gov

For quantification, analytical HPLC is used. By comparing the peak area of the compound in a sample to a standard curve generated from known concentrations, the amount of this compound can be accurately determined. bibliotekanauki.pl The purity of a sample can also be assessed by HPLC, with a single, sharp peak indicating a high degree of purity. alfa-labotrial.com

HPLC ModePrinciple of SeparationApplication for this compound
Reversed-PhaseSeparation based on hydrophobicity.Purification and quantification of the free nucleoside and modified oligonucleotides. bibliotekanauki.pl
Ion-ExchangeSeparation based on charge.Purification of oligonucleotides containing the modification. shimadzu.co.uk

Spectroscopic Analysis (UV, NMR) for Structural Elucidation and Purity Assessment

Spectroscopic techniques, including Ultraviolet (UV) and Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for the structural elucidation and purity assessment of this compound.

UV Spectroscopy: This technique is used to determine the concentration of this compound in a solution and to assess its purity. The molecule exhibits a characteristic UV absorbance spectrum due to its chromophoric pyrimidine (B1678525) ring. The wavelength of maximum absorbance (λmax) and the molar extinction coefficient are key parameters. Any deviation from the expected spectrum can indicate the presence of impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural determination of this compound. ruc.dkscilit.comunl.edu Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. researchgate.netneliti.com The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum allow for the assignment of each proton. Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. Advanced 2D NMR techniques can further establish connectivity between atoms, confirming the precise structure of the molecule, including the position of the iodo and methyl groups. ruc.dk

Spectroscopic TechniqueInformation ObtainedApplication for this compound
UV SpectroscopyAbsorbance spectrum, λmax, molar extinction coefficient.Quantification and purity assessment. nih.gov
NMR Spectroscopy (¹H, ¹³C)Chemical shifts, coupling constants, atomic connectivity. researchgate.netUnambiguous structural elucidation. ruc.dkscilit.com

Electrophoretic Techniques (e.g., Gel-Shift Analysis) for Interaction Studies

Electrophoretic techniques, particularly the Electrophoretic Mobility Shift Assay (EMSA), also known as a gel-shift assay, are employed to study the interaction of oligonucleotides containing this compound with other molecules, such as proteins. nih.govnih.govwikipedia.org

EMSA is based on the principle that a nucleic acid-protein complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free nucleic acid. nih.govld.ru By incorporating this compound into a specific DNA or RNA probe, researchers can investigate how this modification affects the binding of proteins to that nucleic acid sequence. springernature.comportlandpress.com The formation of a shifted band on the gel indicates a binding interaction. wikipedia.orgresearchgate.net This technique can be used to determine binding affinities and specificities. nih.govnih.gov

TechniquePrincipleApplication for this compound
Electrophoretic Mobility Shift Assay (EMSA)Separation of molecules based on size and charge, where protein-nucleic acid complexes migrate slower than free nucleic acids. nih.govwikipedia.orgStudying the influence of the modification on protein-nucleic acid interactions. springernature.comportlandpress.com

Future Directions and Emerging Research Avenues for 5 Iodo 2 O Methylcytidine

Development of Novel Synthetic Routes for Advanced Derivatives

The future utility of 5-Iodo-2'-O-methylcytidine is intrinsically linked to the ability to chemically modify it further, creating a diverse palette of advanced derivatives for specific applications. Research in this area will focus on developing novel, efficient, and stereoselective synthetic routes that build upon the existing 5-iodo and 2'-O-methyl scaffold.

Key research thrusts will include:

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond at the C5 position is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions enable the introduction of a wide array of functional groups, including alkyl, aryl, and alkynyl moieties. For instance, similar to the conversion of 5-iodo-2'-deoxyuridine to derivatives with vinyl groups, these methods can be adapted to create advanced this compound analogues. nih.gov This allows for the synthesis of probes with tailored steric and electronic properties.

Synthesis of Functional Probes: A primary goal is the development of derivatives that can act as reporters or cross-linking agents. This involves synthesizing phosphoramidite (B1245037) monomers of derivatives like 5-formylcytidine (B110004) and 5-hydroxymethylcytidine, which can then be incorporated into RNA oligonucleotides. nih.govrsc.org The 5-iodo precursor is pivotal for accessing these and other oxidized forms of 5-methylcytosine (B146107), which are of significant interest in epitranscriptomics. nih.gov

Post-Synthetic Modification Strategies: Developing mild and efficient methods for modifying this compound after its incorporation into an RNA strand is a crucial avenue. This approach, which has been successful for other modified nucleosides, allows for the introduction of sensitive functional groups that would not withstand the conditions of solid-phase oligonucleotide synthesis. rsc.org For example, converting the 5-iodo group to a 5-cyano group has been demonstrated for the corresponding deoxynucleoside, showcasing the potential for post-synthetic functionalization. nih.gov

Synthetic StrategyTarget Derivative ClassPotential ApplicationRelevant Precedent
Palladium-Catalyzed Cross-Coupling5-Alkynyl, 5-Aryl, 5-Vinyl DerivativesFluorescent probes, structural biology toolsSynthesis of 5-vinyl-2'-deoxycytidine (B1201900) nih.gov
Oxidation and Functional Group Interconversion5-Formyl, 5-Hydroxymethyl, 5-Carboxy DerivativesEpitranscriptomic research, enzyme substrate analoguesSynthesis of 5-formylcytidine monomers nih.gov
Nucleophilic Substitution5-Cyano, 5-Aminoalkyl DerivativesMolecular probes, cross-linking agentsConversion of 5-iodo-2'-deoxyuridine to 5-cyano-2'-deoxyuridine nih.gov

Exploration of New Applications in Synthetic Biology and Bioengineering

Synthetic biology aims to design and construct new biological parts, devices, and systems. This compound and its derivatives offer unique functionalities for this field, enabling the creation of novel biomolecules and cellular systems with programmed behaviors.

Future applications in this domain include:

Engineered Genetic Circuits: The 2'-O-methyl group provides resistance to nuclease degradation, a critical feature for increasing the stability and longevity of synthetic RNA molecules used in genetic circuits and RNA-based therapeutics. ki.se The incorporation of this compound can enhance the robustness of synthetic mRNAs and self-amplifying RNAs (saRNA), potentially increasing protein expression and therapeutic efficacy, similar to the improvements seen with 5-methylcytidine. jenabioscience.com

Development of Aptamers and Ribozymes: Aptamers are oligonucleotides that bind to specific target molecules, while ribozymes are RNA molecules that catalyze chemical reactions. The unique steric and electronic properties of the iodine atom can be exploited through in vitro selection (SELEX) to generate aptamers with high affinity and specificity for novel targets. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that could be harnessed to stabilize the tertiary structures of complex ribozymes, thereby enhancing their catalytic activity.

Bio-orthogonal Chemistry: The 5-iodo group can serve as a reactive handle for bio-orthogonal chemistry. For example, RNA molecules containing this compound could be selectively labeled in living cells using reactions that are inert to biological functionalities, such as palladium-catalyzed reactions adapted for biological conditions. This would enable the tracking and functional analysis of synthetic RNAs in complex cellular environments.

Advanced Structural and Biophysical Characterization in Complex Biological Assemblies

A deep understanding of how this compound influences the structure and dynamics of RNA and its complexes with proteins is essential for its rational application. Future research will employ cutting-edge biophysical and structural biology techniques to elucidate these properties.

Key areas of investigation will be:

High-Resolution Structural Studies: The heavy iodine atom is a powerful tool for X-ray crystallography, as it can be used for phasing via single- or multi-wavelength anomalous dispersion (SAD/MAD). Incorporating this compound into RNA molecules will facilitate the structure determination of large RNA-protein complexes, such as ribosomes or spliceosomes. This approach can reveal with atomic precision how the modification is recognized and how it influences the conformation of the RNA and its binding partners, much like how structures have revealed the recognition of other modified uridines in tRNA. nih.govresearchgate.net

NMR Spectroscopy: Solution-state NMR can provide detailed insights into the dynamics and conformational equilibria of RNA molecules containing this compound. It can be used to assess how the modification affects local RNA structure, base-pairing stability, and the transition between different conformational states (e.g., A-form to Z-form), a phenomenon observed with 5-iododeoxycytidine in DNA. oup.com

Biophysical Analysis of RNA Duplexes: Techniques such as circular dichroism (CD), UV-melting analysis, and isothermal titration calorimetry (ITC) will be used to quantify the thermodynamic impact of this compound on RNA duplex stability, protein-RNA binding affinity, and hydration. Studies on related modifications have shown that substitutions at the C5 position can significantly alter the stability and structure of nucleic acid duplexes. oup.comnih.gov

TechniqueResearch QuestionKey Advantage of this compound
X-ray CrystallographyAtomic structure of RNA-protein complexesAnomalous scattering from the heavy iodine atom aids in solving the phase problem.
NMR SpectroscopyConformational dynamics and structural transitions in solutionProvides insights into local structural perturbations and dynamics induced by the modification.
Circular Dichroism / UV-MeltingThermodynamic stability and conformation of RNA duplexesQuantifies the impact of the bulky, polarizable iodo group on duplex stability. oup.com
Isothermal Titration Calorimetry (ITC)Binding affinity and thermodynamics of RNA-protein interactionsDetermines how the modification alters the energetics of molecular recognition.

Integration with High-Throughput Screening for Mechanistic Discoveries

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds or biological interactions, enabling the discovery of new functional relationships. Integrating this compound into HTS platforms will open new avenues for discovering proteins that recognize this modification and for elucidating its role in cellular pathways.

Future research directions include:

Identifying "Reader" Proteins: A key question in epitranscriptomics is to identify the proteins ("readers") that specifically recognize and bind to RNA modifications, thereby translating the chemical mark into a biological function. An HTS approach could involve immobilizing RNA probes containing this compound on a microarray surface and screening them against libraries of proteins or cell extracts to identify specific binders. nih.gov

Developing Novel Screening Assays: The unique properties of the iodine atom can be exploited to design novel HTS assays. For example, its ability to quench the fluorescence of nearby fluorophores could be the basis for a binding assay. A protein binding to the modified RNA could displace a fluorescent probe or induce a conformational change, leading to a measurable signal.

Functional Genomic Screens: Synthetic oligonucleotides containing this compound can be introduced into cells to probe their functional effects. By coupling this with HTS methodologies like RNA-sequencing or phenotypic screening, researchers can identify genes and pathways that are modulated by the presence of this specific modification. nih.govresearchgate.net This could uncover previously unknown regulatory roles for modified cytidines in processes like translation, RNA decay, and cellular stress responses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.